molecular formula C5H7ClN2S B1320865 [(5-Chlorothiophen-2-yl)methyl]hydrazine CAS No. 887592-42-9

[(5-Chlorothiophen-2-yl)methyl]hydrazine

Cat. No.: B1320865
CAS No.: 887592-42-9
M. Wt: 162.64 g/mol
InChI Key: DQRWABUCYOMVGG-UHFFFAOYSA-N
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Description

[(5-Chlorothiophen-2-yl)methyl]hydrazine: is an organic compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol This compound belongs to the class of hydrazines and is characterized by the presence of a chlorothiophene ring attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(5-Chlorothiophen-2-yl)methyl]hydrazine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: [(5-Chlorothiophen-2-yl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Chemistry: [(5-Chlorothiophen-2-yl)methyl]hydrazine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrazolines, which are important intermediates in organic synthesis .

Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of [(5-Chlorothiophen-2-yl)methyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, in anticancer research, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

    ((5-Chlorothiophen-2-yl)amino)methylhydrazine: This compound has a similar structure but with an amino group instead of a hydrazine moiety.

    Pyrazoline derivatives: These compounds share a similar hydrazine backbone and are known for their diverse biological activities.

Uniqueness: [(5-Chlorothiophen-2-yl)methyl]hydrazine is unique due to the presence of the chlorothiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRWABUCYOMVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592517
Record name [(5-Chlorothiophen-2-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-42-9
Record name [(5-Chlorothiophen-2-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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